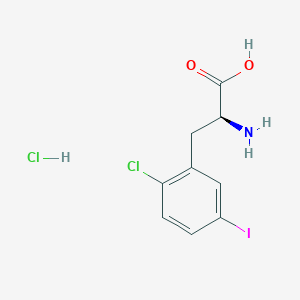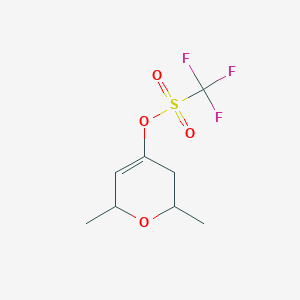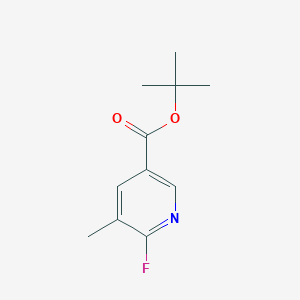
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and iodine atom on the phenyl ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the iodination of 2-chlorobenzoic acid to form 2-chloro-5-iodobenzoic acid . This intermediate is then subjected to a series of reactions, including amination and protection/deprotection steps, to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or reagents that favor the desired reaction pathway. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex organic molecules.
科学的研究の応用
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its unique chemical structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms on the phenyl ring can influence the binding affinity and specificity of the compound. The amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-iodobenzoic acid: A precursor in the synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride.
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the iodine atom, resulting in different chemical properties.
2-Amino-3-(2-iodophenyl)propanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both chlorine and iodine atoms on the phenyl ring of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10Cl2INO2 |
|---|---|
分子量 |
361.99 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChIキー |
DACUMBPKGLTIFT-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)



![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)



![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)


![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)
